3-Pyridinol, 4-(methylthio)-
CAS No.: 136095-03-9
Cat. No.: VC0151063
Molecular Formula: C6H7NOS
Molecular Weight: 141.188
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 136095-03-9 |
---|---|
Molecular Formula | C6H7NOS |
Molecular Weight | 141.188 |
IUPAC Name | 4-methylsulfanylpyridin-3-ol |
Standard InChI | InChI=1S/C6H7NOS/c1-9-6-2-3-7-4-5(6)8/h2-4,8H,1H3 |
Standard InChI Key | ZLUZYPOQLNQREW-UHFFFAOYSA-N |
SMILES | CSC1=C(C=NC=C1)O |
Introduction
Chemical Identity and Basic Properties
3-Pyridinol, 4-(methylthio)- (CAS: 136095-03-9) is an organic compound with the molecular formula C6H7NOS. Also known as 4-methylsulfanylpyridin-3-ol, this compound belongs to the class of substituted pyridines featuring a hydroxyl group at the 3-position and a methylthio group at the 4-position of the pyridine ring .
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 3-Pyridinol, 4-(methylthio)-:
The compound possesses both acidic properties due to the hydroxyl group and basic properties attributed to the nitrogen in the pyridine ring. The methylthio group contributes to the compound's reactivity profile and potential for further functionalization .
Structural Features and Related Compounds
Molecular Structure
The molecular structure of 3-Pyridinol, 4-(methylthio)- consists of a pyridine ring with a hydroxyl group at position 3 and a methylthio group at position 4. The structural arrangement influences its chemical behavior and interaction with biological systems .
Related Compounds
Several structurally related compounds have been extensively studied:
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4-(Methylthio)pyridine (CAS: 22581-72-2) - Lacks the hydroxyl group at position 3
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3-Hydroxy-4-methylpyridine (CAS: 1121-19-3) - Contains a methyl group instead of methylthio at position 4
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2-Fluoro-4-(methylthio)pyridin-3-ol - A fluorinated derivative with enhanced reactivity
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3-Hydroxypyridin-4-ones - A related class with various substituents at position 4
Synthesis Methods
Functionalization of 3-Hydroxypyridine
Applications and Biological Activities
Enzyme Inhibition
3-Hydroxypyridin-4-ones have been evaluated as non-nitrocatechol COMT (catechol-O-methyltransferase) inhibitors with IC₅₀ values ranging from 4.55 to 19.8 μM . Molecular docking studies revealed that these compounds can adopt orientations similar to established inhibitors within the COMT active site.
Antimicrobial Activity
Derivatives of 3-hydroxypyridine have demonstrated antimicrobial activity against organisms such as Bacillus cereus and Candida albicans . The hydroxyl group at the 3-position appears to be critical for this activity.
Synthetic Intermediates
The compound serves as a valuable intermediate in the synthesis of more complex molecules with pharmaceutical potential:
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Precursors for gastroesophageal reflux disease (GERD) treatments
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Building blocks for nerve agent antidotes containing 2,3,4-trisubstituted pyridines
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Intermediates in the synthesis of antifungal and anti-inflammatory agents
Analytical Methods and Characterization
Spectroscopic Identification
The identification and characterization of 3-Pyridinol, 4-(methylthio)- typically employ various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
For related 3-hydroxypyridine derivatives, characteristic signals include:
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Aromatic protons of the pyridine ring (δ 6.0-8.5 ppm)
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Methyl protons of the methylthio group (approximately δ 2.0-2.5 ppm)
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Hydroxyl proton (variable chemical shift depending on solvent)
Infrared (IR) Spectroscopy
Key IR bands typically observed for related compounds include:
Mass Spectrometry
Mass spectrometry provides confirmation of the molecular weight (141.19 g/mol) and characteristic fragmentation patterns .
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with appropriate detection methods is commonly used for purity assessment and quantitative analysis of pyridine derivatives like 3-Pyridinol, 4-(methylthio)- .
Structure-Activity Relationships
Studies on related 3-hydroxypyridine derivatives have revealed important structure-activity relationships:
COMT Inhibition
In studies of 3-hydroxypyridin-4-ones as COMT inhibitors:
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The hydroxyl group at the 3-position is essential for coordination with Mg²⁺ in the enzyme active site
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Benzyl substitution at the nitrogen position improved inhibitory activity compared to phenylethyl, phenylpropyl, and phenylbutyl substitutions
Molecular Docking Studies
Molecular modeling studies have shown that 3-hydroxypyridine derivatives can adopt orientations similar to established inhibitors within enzyme binding pockets, with the 3-hydroxyl group appropriately positioned for coordination with metal ions and formation of hydrogen bonds with key residues .
Current Research and Future Directions
Green Chemistry Approaches
Recent research has focused on developing environmentally friendly synthesis methods for pyridine derivatives. Green metrics assessment based on parameters such as atom economy (AE), reaction mass efficiency (RME), and E-factor have been applied to evaluate the environmental impact of synthesis routes .
Novel Derivatives and Applications
Ongoing research is exploring new derivatives and applications:
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